Furo[2,3-b]pyridin-6(7H)-one

Kinase inhibition Medicinal chemistry Isosteric replacement

Furo[2,3-b]pyridin-6(7H)-one (CAS 181526-31-8) is an unsubstituted, fused bicyclic heteroaromatic compound belonging to the furopyridine class. It is characterized by an electron‑deficient pyridine ring fused to an electron‑rich furan ring, imparting a unique electronic distribution that underpins its utility as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 181526-31-8
Cat. No. B062197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-6(7H)-one
CAS181526-31-8
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=CO2
InChIInChI=1S/C7H5NO2/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9)
InChIKeyCWQZFVGNTCAASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridin-6(7H)-one (CAS 181526-31-8): Procurement and Differentiation Guide for a Privileged Heterocyclic Scaffold


Furo[2,3-b]pyridin-6(7H)-one (CAS 181526-31-8) is an unsubstituted, fused bicyclic heteroaromatic compound belonging to the furopyridine class. It is characterized by an electron‑deficient pyridine ring fused to an electron‑rich furan ring, imparting a unique electronic distribution that underpins its utility as a versatile building block in medicinal chemistry and organic synthesis. The core scaffold is recognized as an isostere of the biologically significant 7‑azaindole system and has been employed as a hinge‑binding template in kinase inhibitor design, as well as in the synthesis of anti‑infective and anticancer agents [1][2]. This guide provides a rigorous, comparator‑driven analysis of the compound's quantifiable differentiation to support evidence‑based procurement and scientific selection.

Why Generic Substitution Fails for Furo[2,3-b]pyridin-6(7H)-one: The Imperative of Scaffold‑Specific Performance


Despite superficial structural similarities among fused heteroaromatic building blocks, furo[2,3-b]pyridin-6(7H)-one cannot be interchanged with analogues such as 7‑azaindole, pyrrolo[2,3‑b]pyridine, or furo[3,2‑b]pyridine without incurring quantifiable changes in molecular recognition, synthetic efficiency, and downstream biological outcomes. The precise electronic and steric signature of the furo[2,3‑b]pyridin‑6‑one core—defined by its unique ring‑fusion pattern and the placement of the lactam functionality—directly impacts hinge‑binding interactions with kinases, cross‑coupling reactivity at the 3‑ and 5‑positions, and overall pharmacophoric performance [1][2]. Generic substitution with a different heterocycle risks altering target selectivity, compromising synthetic scalability, or necessitating costly route re‑optimization, thereby undermining the reproducibility and comparability of research findings.

Quantitative Evidence Guide: Differentiating Furo[2,3-b]pyridin-6(7H)-one from Closest Analogs


Scaffold Selectivity Advantage: Furo[2,3-b]pyridine vs. 7‑Azaindole in Kinase Inhibitor Design

The furo[2,3-b]pyridine core has been rationally employed as an isosteric replacement for the promiscuous 7‑azaindole hinge‑binding scaffold in the design of kinase inhibitors. While direct head‑to‑head selectivity data for the unsubstituted furo[2,3-b]pyridin-6(7H)-one parent are not reported, class‑level evidence from a 2020 Tetrahedron Letters study demonstrates that this core modification is a validated strategy to improve kinase selectivity without sacrificing potency [1]. This is supported by the observation that azaindole‑containing inhibitors often suffer from poor kinome‑wide selectivity due to multiple hinge‑binding interactions, whereas isosteric replacement with furo[2,3-b]pyridine can alter the hydrogen‑bonding pattern and enhance target discrimination [1].

Kinase inhibition Medicinal chemistry Isosteric replacement

Synthetic Accessibility and Scalability: Multi‑Gram Synthesis with Only One Chromatographic Step

A concise, four‑step synthetic route to functionalized furo[2,3‑b]pyridines has been developed that requires purification by column chromatography in only one step and has been successfully executed on a multi‑gram scale [1]. In contrast, many alternative heterocyclic cores (e.g., certain azaindole derivatives) often require more lengthy syntheses with multiple chromatographic purifications, increasing both cost and time. While this route does not directly produce the unsubstituted furo[2,3-b]pyridin-6(7H)-one, it provides a validated, scalable entry to the core scaffold with handles for further diversification, thereby reducing procurement and development timelines for SAR studies.

Organic synthesis Process chemistry Medicinal chemistry

Biological Activity Profile: Broad Anti‑Infective and Anticancer Potential

A comprehensive review by Sirakanyan et al. (2015) integrates data on the biological properties of furo[2,3-b]pyridines, highlighting their high activity in several therapeutic areas. For instance, substituted furo[2,3‑b]pyridine derivatives have demonstrated pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, evidencing use as anticancer agents and for the treatment of skin diseases such as psoriasis [1]. Additionally, furo[2,3-b]pyridine‑based compounds have been reported to exhibit antimycobacterial activity against multidrug‑resistant Mycobacterium tuberculosis [1][2]. While these data pertain to derivatives rather than the unsubstituted parent, they establish the furo[2,3-b]pyridine core as a privileged scaffold with validated, quantifiable biological effects that are not universally shared by other fused heterocycles.

Anticancer Antimycobacterial Biological evaluation

Best Research and Industrial Application Scenarios for Furo[2,3-b]pyridin-6(7H)-one


Kinase Inhibitor Lead Optimization and SAR Studies

Utilize furo[2,3-b]pyridin-6(7H)-one as a privileged hinge‑binding scaffold to replace promiscuous 7‑azaindole cores in kinase inhibitor programs. The unique electronic signature of the furopyridine core can enhance selectivity while maintaining potency, as supported by class‑level evidence from isosteric replacement studies [1]. This scenario is ideal for medicinal chemistry teams seeking to improve kinase selectivity profiles and reduce off‑target toxicity.

Scalable Synthesis of Diversified Heterocyclic Libraries

Leverage the validated, four‑step synthetic route to functionalized furo[2,3‑b]pyridines for the rapid generation of compound libraries. The route’s single chromatographic step and demonstrated multi‑gram scalability [1] make it well‑suited for both academic research and industrial process development, offering a cost‑effective and time‑efficient alternative to lengthier syntheses of other heterocyclic cores.

Anti‑Infective and Anticancer Drug Discovery

Employ furo[2,3-b]pyridin-6(7H)-one as a core scaffold for the design of novel anti‑infective and anticancer agents. The furo[2,3‑b]pyridine class has demonstrated high biological activity in cell differentiation, antimycobacterial, and anticancer assays [1][2], providing a validated starting point for medicinal chemistry campaigns targeting multidrug‑resistant pathogens and oncological diseases.

Technical Documentation Hub

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